molecular formula C6H13NaO5S3 B014241 Sodium (5-Sulfonatopentyl)methanethiosulfonate CAS No. 385398-80-1

Sodium (5-Sulfonatopentyl)methanethiosulfonate

Cat. No. B014241
M. Wt: 284.4 g/mol
InChI Key: CJQAFCNPHSJCHZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium sulfonate-functionalized compounds involves direct aromatic nucleophilic substitution reactions. A specific example is the synthesis of poly(ether ether ketone)s containing sodium sulfonate groups from sodium sulfonate-functionalized monomers in the presence of potassium carbonate in dimethyl sulfoxide, showing no side reactions and amorphous properties with increased glass transition temperatures as the sodium sulfonate content increases (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates has been discovered, efficiently giving thiosulfonates in moderate to excellent yields, highlighting a convenient protocol for synthesizing symmetrical and unsymmetrical thiosulfonates (Cao et al., 2018).

Molecular Structure Analysis

Sodium (5-Sulfonatopentyl)methanethiosulfonate's molecular structure has been analyzed through various spectroscopic methods. For example, the structure of sodium sulfonate-functionalized poly(ether ether ketone)s derived from Bisphenol A with high degrees of sulfonation up to 2.0 showed excellent thermal stability and poor solubility in water, indicating an amorphous structure of the polymers (Liu & Chen, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of sodium sulfonate-functionalized compounds are significant for their application in various fields. For instance, the formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride illustrates the complex chemical behavior and potential for synthesizing novel compounds (Baum et al., 1991).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, are crucial for the application of sodium (5-Sulfonatopentyl)methanethiosulfonate-related compounds. The synthesis of poly(ether ether ketone)s with high content of sodium sulfonate groups as gas dehumidification membrane materials demonstrated excellent thermal stability and good mechanical properties, which are essential for their practical application (Liu, Wang, & Chen, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are critical for understanding the applications and handling of sodium (5-Sulfonatopentyl)methanethiosulfonate. Studies on the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation provide insight into their atmospheric chemical transformations, highlighting the importance of understanding these compounds in environmental chemistry (Kwong et al., 2018).

Scientific Research Applications

  • Biological Chemistry Research : It is utilized to study the structural requirements of transmembrane segment 1 in NBCe1-A transport (Zhu et al., 2009).

  • Neurochemistry : The compound plays a role in understanding cysteine substitutions in the human P2X1 receptor's agonist binding and gating (Roberts et al., 2009).

  • Chemometrics and Intelligent Laboratory Systems : It is used in optimizing the preparation of hydrotropes for liquid detergents (Baati et al., 2006).

  • General Physiology : The compound assists in studying the location and motion of S4 charges during activation in voltage-gated ion channels (Elinder et al., 2001).

  • Tetrahedron-asymmetry : It is involved in the asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols (Xu, 2002).

  • Chemical Communications : Its use in the functionalization of ATRP polymers by converting halide end-groups into reactive disulfide end-groups is noted (Boyer et al., 2011).

  • Petroleum Science : Organic salts like sodium methanesulfonate are observed to increase the yield of 1,3,5-trioxane primarily by enhancing the catalytic activity of sulfuric acid and relative volatilities of 1,3,5-trioxane and water (Yin et al., 2016).

Future Directions

The future directions of Sodium (5-Sulfonatopentyl)methanethiosulfonate could involve its continued use in proteomics research . Its ability to react with thiols to form mixed disulfides makes it a valuable tool in probing the structures of various receptor channels .

properties

IUPAC Name

sodium;5-methylsulfonylsulfanylpentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQAFCNPHSJCHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407995
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (5-Sulfonatopentyl)methanethiosulfonate

CAS RN

385398-80-1
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LH Jiang, F Rassendren, A Surprenant… - Journal of Biological …, 2000 - ASBMB
P2X receptor subunits have intracellular N and C termini, two membrane-spanning domains, and an extracellular loop of about 280 amino acids. We expressed the rat P2X 2 receptor in …
Number of citations: 280 www.jbc.org
M UP996180 - ttuhsc.edu
Some methanethiosulfonates are hygroscopic and all hydrolyze in water, over a period of time, particularly in the presence of nucleophiles. They should be stored in a desiccator at-20 …
Number of citations: 0 www.ttuhsc.edu
DS Dime - Toronto Research Chemicals Reference Sheet, 1997
Number of citations: 6

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